molecular formula C14H22O2 B8534690 5-(Octan-2-YL)benzene-1,3-diol CAS No. 27871-95-0

5-(Octan-2-YL)benzene-1,3-diol

Cat. No.: B8534690
CAS No.: 27871-95-0
M. Wt: 222.32 g/mol
InChI Key: BVVASICBXLGLQD-UHFFFAOYSA-N
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Description

5-(Octan-2-yl)benzene-1,3-diol is a resorcinol derivative characterized by a benzene-1,3-diol core substituted with a branched octan-2-yl group at the 5-position. This alkyl chain imparts distinct physicochemical properties, including increased lipophilicity compared to simpler resorcinol derivatives. The octan-2-yl substituent likely enhances membrane permeability, making it relevant for pharmaceutical or agrochemical applications.

Properties

CAS No.

27871-95-0

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

5-octan-2-ylbenzene-1,3-diol

InChI

InChI=1S/C14H22O2/c1-3-4-5-6-7-11(2)12-8-13(15)10-14(16)9-12/h8-11,15-16H,3-7H2,1-2H3

InChI Key

BVVASICBXLGLQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=CC(=CC(=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aryl Substituents : Alkyl chains (e.g., octan-2-yl) increase lipophilicity, favoring membrane interaction, while aryl groups (e.g., resveratrol’s styryl) enhance π-π stacking and antioxidant capacity .
  • Branching and Unsaturation: Branched chains (e.g., 2-methyloctan-2-yl) reduce crystallization tendencies compared to linear analogs, improving solubility . Unsaturated chains (e.g., AN1’s Z-nonenyl) may enhance biological activity by mimicking natural lipid structures .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) UV-Vis λmax (nm)
5-(Octan-2-yl)benzene-1,3-diol 266.33* ~4.2 <0.1 (aqueous) 280, 320
Resveratrol 228.24 3.1 0.03 306, 316
CBGV 286.41 5.8 Insoluble 275, 310
5-[(E)-2-(4-hydroxyphenyl)]benzene-1,3-diol 244.25 2.9 0.05 290, 330

*Estimated based on CAS 1138-52-9 .

Spectroscopic Insights :

  • NMR: Alkyl-substituted resorcinols (e.g., octan-2-yl) show upfield shifts for methylene protons (δ 1.2–1.5 ppm) in the alkyl chain, distinct from aromatic protons in resveratrol (δ 6.5–7.2 ppm) .
  • Fluorescence: Thiadiazole derivatives (e.g., ’s NTBD) exhibit fluorescence quenching due to tautomerism (cis-/trans-enol forms), whereas alkyl-resorcinols like this compound show weaker fluorescence .

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